Rebamipide, (R)-

Übersicht

Beschreibung

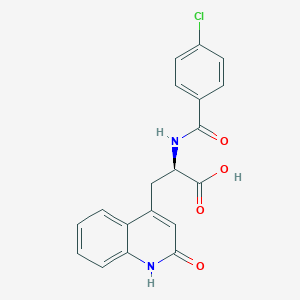

Rebamipide, ®- is an amino acid derivative of 2-(1H)-quinolinone. It is primarily used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis. This compound enhances mucosal defense, scavenges free radicals, and temporarily activates genes encoding cyclooxygenase-2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rebamipide can be synthesized through various routes. One common method involves the reaction of 2-(1H)-quinolinone with 4-chlorobenzoyl chloride in the presence of a base to form the intermediate 2-(4-chlorobenzoyl)-1H-quinolin-4-one. This intermediate is then reacted with an amino acid derivative to yield Rebamipide .

Industrial Production Methods

Industrial production of Rebamipide often involves recrystallization techniques to isolate different crystal forms. These forms are characterized by differential thermal analysis, thermogravimetric analysis, powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance .

Analyse Chemischer Reaktionen

Types of Reactions

Rebamipide undergoes various chemical reactions, including:

Oxidation: Rebamipide can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert Rebamipide into its reduced forms.

Substitution: Substitution reactions can occur at the quinolinone ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce amino acid derivatives .

Wissenschaftliche Forschungsanwendungen

Ophthalmic Applications

Dry Eye Treatment

Rebamipide is marketed in Japan as an ophthalmic suspension (Mucosta®) for the treatment of dry eye syndrome. Research indicates that it promotes the survival of lacrimal duct epithelial cells (LDECs) and enhances their barrier function. A study demonstrated that Rebamipide significantly reduced inflammation and preserved the integrity of LDECs when exposed to inflammatory cytokines like IL-6, both in vitro and in vivo . The protective effects against benzalkonium chloride-induced damage further support its application in ocular health.

Postoperative Recovery

Clinical studies have shown that the administration of Rebamipide post-surgery improves surgical outcomes for patients undergoing lacrimal stent intubation. The drug's ability to maintain epithelial barrier function may contribute to better recovery rates following surgical interventions .

Gastrointestinal Applications

Helicobacter pylori Infection

Rebamipide has been investigated for its role in managing Helicobacter pylori infections. Long-term administration has been shown to inhibit immunoinflammatory responses in gastric mucosa, reducing inflammation and potentially decreasing the risk of precancerous lesions like chronic atrophic gastritis. In an animal study, Rebamipide treatment resulted in lower levels of pro-inflammatory cytokines and improved histological outcomes compared to controls .

Gastric Mucosa Healing

The compound promotes healing of gastric mucosal injuries by stimulating the synthesis of protective mucous glycoproteins and prostaglandins while inhibiting reactive oxygen species and inflammatory cytokines. This multifaceted action makes it a valuable therapeutic agent in gastroenterology .

Intestinal Applications

Intestinal Barrier Function

Recent studies have explored Rebamipide's effects on small intestinal injuries induced by aspirin. In a mouse model, treatment with Rebamipide improved intestinal barrier structure and promoted epithelial regeneration. The drug significantly enhanced tight junction integrity and reduced inflammation markers, indicating its potential for treating acute intestinal injuries .

Mechanistic Insights

Rebamipide's mechanisms of action include:

- Anti-inflammatory Effects: It reduces levels of inflammatory cytokines such as IL-1beta and TNF-alpha, contributing to decreased inflammation in various tissues.

- Barrier Function Enhancement: By improving tight junction integrity between epithelial cells, it helps maintain tissue homeostasis under stressful conditions.

- Regenerative Properties: Rebamipide promotes cellular proliferation and tissue repair, making it beneficial in both gastrointestinal and ocular applications.

Summary Table of Applications

Wirkmechanismus

Rebamipide exerts its effects by enhancing mucosal defense mechanisms. It scavenges free radicals, thereby reducing oxidative stress. Additionally, it activates genes encoding cyclooxygenase-2, which plays a role in mucosal healing and protection. Rebamipide also stimulates the production of prostaglandins and mucus glycoproteins, further contributing to its protective effects .

Vergleich Mit ähnlichen Verbindungen

Rebamipide is unique compared to other gastroprotective agents due to its multiple mechanisms of action. Similar compounds include:

Cetraxate: Another gastroprotective agent, but Rebamipide has been shown to be superior in clinical studies.

Proton Pump Inhibitors: While these reduce gastric acid secretion, Rebamipide enhances mucosal defense without affecting acid production.

Misoprostol: A prostaglandin analog that also protects the gastric mucosa, but Rebamipide has additional free radical scavenging properties.

Rebamipide’s unique combination of enhancing mucosal defense, scavenging free radicals, and activating protective genes sets it apart from other similar compounds.

Biologische Aktivität

Rebamipide, a synthetic compound primarily used for treating gastric disorders, exhibits a range of biological activities that extend beyond its initial application as an antiulcer agent. This article reviews the biological activity of Rebamipide (R)-, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications in cancer and inflammatory diseases.

Rebamipide's biological activity is attributed to several key mechanisms:

- Mucosal Protection : Rebamipide promotes the synthesis of mucus glycoproteins and stimulates prostaglandin production, which enhances gastric mucosal defense against irritants and promotes healing .

- Anti-inflammatory Effects : The compound inhibits the production of reactive oxygen species (ROS) and inflammatory cytokines, thereby reducing inflammation in gastric tissues . It also suppresses neutrophil activation, which is crucial in managing inflammatory responses .

- Inhibition of Phospholipase D : Recent studies indicate that Rebamipide downregulates phospholipase D (PLD) expression and activity in gastric cancer cells. This suppression leads to decreased cell proliferation and inflammation, suggesting a potential role in cancer therapy .

Gastric Cancer

Rebamipide has shown promise in inhibiting gastric cancer cell proliferation. In vitro studies demonstrated that treatment with Rebamipide resulted in a dose-dependent decrease in PLD1 and PLD2 mRNA levels, with significant reductions observed at concentrations as low as 2 mM . The compound also inhibited the expression of oncogenes such as c-Myc and cyclin D1, which are critical for cell cycle progression.

Table 1: Effects of Rebamipide on Gastric Cancer Cells

| Concentration (mM) | PLD1 mRNA Inhibition (%) | PLD2 mRNA Inhibition (%) | Cell Proliferation Inhibition (%) |

|---|---|---|---|

| 2 | 30 | 25 | 20 |

| 5 | 50 | 45 | 40 |

Other Cancers

In addition to gastric cancer, Rebamipide's effects on other cancers have been explored. For instance, it has been suggested that the compound may inhibit tumor growth in colorectal carcinoma through similar mechanisms involving PLD suppression .

Protective Effects on Epithelial Cells

Rebamipide has been studied for its protective effects on lacrimal duct epithelial cells (LDECs). In an experimental model of lacrimal duct damage induced by benzalkonium chloride (BAC), Rebamipide preserved the integrity of tight junctions between epithelial cells and improved cell survival. This suggests potential applications in ocular surface diseases where inflammation plays a significant role .

Case Study: Lacrimal Duct Damage Model

In a rabbit model:

- Control Group : Healthy microvilli observed.

- BAC Group : Severe disruption noted.

- BAC + Rebamipide Group : Restoration of microvilli structure comparable to control.

Clinical Applications

Rebamipide is already approved for use in several Asian countries for treating gastritis and peptic ulcers. Its anti-inflammatory properties have led to investigations into its efficacy against non-erosive reflux disease (NERD) and other gastrointestinal disorders. However, recent clinical trials suggest limited effectiveness in patients with proton pump inhibitor-refractory NERD symptoms .

Eigenschaften

IUPAC Name |

(2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111911-90-1 | |

| Record name | Rebamipide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111911901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REBAMIPIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NN7A18D2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.